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Compound of Interest

Compound Name: Bromo-PEG6-bromide

Cat. No.: B1667897 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Bromo-PEG6-bromide is a homobifunctional crosslinker that plays a pivotal role in the

development of advanced targeted drug delivery systems. This polyethylene glycol (PEG)

derivative features a six-unit PEG chain flanked by reactive bromide groups at both ends. The

hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting

conjugate, while the terminal bromides serve as versatile handles for conjugation to various

biomolecules and drug payloads through nucleophilic substitution reactions. These

characteristics make Bromo-PEG6-bromide an attractive linker for constructing antibody-drug

conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and functionalized

nanoparticles for targeted therapy.

Chemical Properties and Specifications
A clear understanding of the physicochemical properties of Bromo-PEG6-bromide is essential

for its effective application in drug delivery research.
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Property Value Reference(s)

Chemical Name
1,20-dibromo-3,6,9,12,15,18-

hexaoxaicosane
[1]

Synonyms Br-PEG6-Br, Bis(bromo)-PEG6

CAS Number 72713-23-6

Molecular Formula C14H28Br2O6 [1]

Molecular Weight 452.18 g/mol [1]

Appearance Colorless to pale yellow oil

Solubility

Soluble in water, DMSO, DMF,

and other common organic

solvents

Purity Typically ≥95%

Storage Conditions
Store at -20°C for long-term

stability

Applications in Targeted Drug Delivery
The bifunctional nature of Bromo-PEG6-bromide allows for its use as a flexible linker to

connect a targeting moiety (e.g., an antibody, peptide, or small molecule) to a therapeutic

agent.

Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin

ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker

is a critical component of a PROTAC, influencing its solubility, cell permeability, and the

efficiency of ternary complex formation. Bromo-PEG6-bromide can be used as a building

block for PROTAC synthesis, connecting the target protein binder to the E3 ligase ligand.

Illustrative Workflow for PROTAC Synthesis using Bromo-PEG6-bromide
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Step 1: First Nucleophilic Substitution

Step 2: Second Nucleophilic Substitution
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Caption: General workflow for synthesizing a PROTAC using Bromo-PEG6-bromide.

Antibody-Drug Conjugates (ADCs)
In the context of ADCs, Bromo-PEG6-bromide can be used to link a cytotoxic payload to an

antibody. The bromide groups can react with nucleophilic residues on the antibody, such as the

thiol groups of cysteine residues, which can be made available by reducing interchain disulfide

bonds. The other end of the linker is conjugated to the drug molecule. The PEG spacer can

help to improve the solubility and stability of the ADC.

Nanoparticle Surface Modification
Bromo-PEG6-bromide can be employed to functionalize the surface of nanoparticles (e.g.,

liposomes, polymeric nanoparticles, metallic nanoparticles) for targeted drug delivery. One end
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of the linker can be attached to the nanoparticle surface, while the other end can be conjugated

to a targeting ligand (e.g., folate, transferrin, or a peptide). This surface modification can

improve the nanoparticle's biocompatibility, circulation time, and targeting efficiency.[2][3]

Logical Relationship of Nanoparticle Functionalization
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Caption: Conceptual diagram of nanoparticle surface functionalization.

Experimental Protocols
The following are generalized protocols for the use of Bromo-PEG6-bromide in the synthesis

of targeted drug delivery systems. The specific reaction conditions (e.g., solvent, temperature,

reaction time, and purification methods) should be optimized for each specific application.

Protocol 1: General Procedure for Conjugation to a
Nucleophilic Molecule (e.g., Amine-Containing Drug or
Ligand)
This protocol describes a typical nucleophilic substitution reaction between Bromo-PEG6-
bromide and a molecule containing a primary amine.
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Materials:

Amine-containing molecule (e.g., drug, targeting ligand)

Bromo-PEG6-bromide

Anhydrous N,N-Dimethylformamide (DMF)

A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA)

Reaction vessel

Magnetic stirrer and stir bar

Nitrogen or Argon gas supply

Analytical and preparative High-Performance Liquid Chromatography (HPLC) system

Mass spectrometer

Procedure:

Preparation: Ensure all glassware is dry and the reaction is performed under an inert

atmosphere (e.g., nitrogen or argon) to prevent side reactions with moisture.

Dissolution: Dissolve the amine-containing molecule (1 equivalent) and a slight excess of

Bromo-PEG6-bromide (1.1 to 1.5 equivalents) in anhydrous DMF.

Base Addition: Add a non-nucleophilic base such as DIPEA (2-3 equivalents) to the reaction

mixture. The base acts as a proton scavenger.

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the

reaction should be monitored by a suitable analytical technique, such as TLC or LC-MS, to

determine the consumption of the starting materials and the formation of the desired product.

Quenching: Once the reaction is complete, the reaction can be quenched by the addition of a

small amount of water.
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Purification: The desired mono-substituted product (Molecule-PEG6-Br) is purified from the

reaction mixture using an appropriate chromatographic technique, such as preparative

reverse-phase HPLC.

Characterization: The identity and purity of the purified product should be confirmed by

analytical HPLC, mass spectrometry, and NMR spectroscopy.

Protocol 2: Sequential Conjugation for Bifunctional
Linkage
This protocol outlines the steps for creating a conjugate linking two different molecules

(Molecule A and Molecule B) using Bromo-PEG6-bromide.

Step A: Synthesis of the Mono-substituted Intermediate (Molecule A-PEG6-Br)

Follow Protocol 1 to conjugate "Molecule A" (containing a nucleophile) to Bromo-PEG6-
bromide.

Carefully purify the mono-substituted intermediate (Molecule A-PEG6-Br) to remove any

unreacted Bromo-PEG6-bromide and di-substituted product (Molecule A-PEG6-Molecule

A).

Step B: Conjugation of the Second Molecule (Molecule B)

Dissolution: Dissolve the purified mono-substituted intermediate (Molecule A-PEG6-Br) (1

equivalent) and "Molecule B" (containing a nucleophile, 1.1-1.5 equivalents) in anhydrous

DMF.

Base Addition: Add a non-nucleophilic base like DIPEA (2-3 equivalents).

Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) to

facilitate the second substitution. Monitor the reaction by LC-MS.

Purification: Purify the final conjugate (Molecule A-PEG6-Molecule B) using preparative

HPLC.
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Characterization: Confirm the structure and purity of the final product using analytical HPLC,

mass spectrometry, and NMR.

Data Presentation (Illustrative Examples)
While specific quantitative data for drug delivery systems utilizing Bromo-PEG6-bromide is not

extensively available in peer-reviewed literature, the following tables illustrate how such data

would be presented.

Table 1: Characterization of a Hypothetical PROTAC using a Bromo-PEG6-bromide Linker

Parameter Value Method of Analysis

Purity >98% RP-HPLC

Molecular Weight (Observed) [Expected MW + H]+ ESI-MS

Target Protein Binding (Kd) [Value] nM SPR / ITC

E3 Ligase Binding (Kd) [Value] nM SPR / ITC

Cell Permeability (Papp) [Value] x 10^-6 cm/s PAMPA

Table 2: In Vitro Efficacy of a Hypothetical ADC with a Bromo-PEG6-bromide Linker

Cell Line Target Expression IC50 (nM)

Cell Line A High [Value]

Cell Line B Low [Value]

Cell Line C Negative >1000

Table 3: Pharmacokinetic Properties of a Hypothetical Functionalized Nanoparticle
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Parameter Unmodified Nanoparticle
PEG6-Functionalized
Nanoparticle

Half-life (t1/2) [Value] hours [Value] hours

AUC (0-inf) [Value] µgh/mL [Value] µgh/mL

Clearance [Value] mL/h/kg [Value] mL/h/kg

Volume of Distribution [Value] L/kg [Value] L/kg

Signaling Pathway Visualization
The following is a hypothetical signaling pathway that could be targeted by a drug delivered via

a Bromo-PEG6-bromide-based system. For instance, a PROTAC targeting a kinase involved

in a cancer proliferation pathway.

Hypothetical Kinase Degradation Pathway
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Caption: PROTAC-mediated degradation of a target kinase to inhibit cancer cell proliferation.

Conclusion
Bromo-PEG6-bromide is a valuable and versatile tool for the construction of targeted drug

delivery systems. Its well-defined structure, hydrophilicity, and bifunctional reactivity allow for
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the rational design and synthesis of complex bioconjugates. While detailed, specific examples

in the peer-reviewed literature are limited, the fundamental chemical principles and the general

protocols outlined here provide a strong foundation for researchers to explore the potential of

Bromo-PEG6-bromide in developing novel and effective targeted therapies. Further research

and publication of specific applications will be crucial to fully elucidate the potential and

optimize the use of this promising linker.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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